molecular formula C42H48N4O7 B15338477 tert-Butyl ((R)-5-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate

tert-Butyl ((R)-5-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate

Cat. No.: B15338477
M. Wt: 720.9 g/mol
InChI Key: FSNKYAMDHPYUFM-FZNHDDJXSA-N
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Description

This compound is a multifunctional carbamate derivative featuring:

  • A tert-butyl carbamate group, which enhances solubility in organic solvents and protects amines during synthetic processes.
  • A (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis due to its stability under basic conditions and selective cleavage under mild acidic conditions .
  • Chiral centers at the R-configured positions, critical for biological activity and stereoselective interactions .

Properties

Molecular Formula

C42H48N4O7

Molecular Weight

720.9 g/mol

IUPAC Name

tert-butyl N-[(5R)-5-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate

InChI

InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m1/s1

InChI Key

FSNKYAMDHPYUFM-FZNHDDJXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe-Lys(Boc)-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Boc group protects the side chain of lysine. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of Fmoc-Phe-Lys(Boc)-PAB follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe-Lys(Boc)-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence with the removal of protecting groups. Side products may include truncated peptides or peptides with incomplete deprotection .

Mechanism of Action

The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB involves its incorporation into peptide chains during synthesis. The Fmoc and Boc groups protect the amino and side chain functionalities, respectively, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to extend the peptide chain .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents or stereochemistry, leading to distinct physicochemical and biological properties:

Compound Name Key Features Differences from Target Compound Biological/Functional Implications References
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - Fluorophenyl urea group
- Linear hexyl chain
- Replaces Fmoc-protected phenylpropanamido group with fluorophenyl urea
- Lacks hydroxymethylphenyl group
- Increased lipophilicity due to fluorine
- Reduced steric hindrance for receptor binding
tert-Butyl ((4S,5S)-5-((S)-2-Fmoc-amino-3-(tert-butoxy)propanamido)-4-(3-acetamido-4-bromophenyl)-6-oxohexyl)carbamate - Bromophenyl and acetamido groups
- Additional stereochemical complexity
- Bromine substitution vs. hydroxymethyl
- tert-Butoxy group enhances stability
- Bromine may enhance electrophilic reactivity
- Higher molecular weight impacts solubility
tert-Butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-serinate - L-serine backbone
- Hydroxyl group
- Simplified structure with serine residue
- Absence of phenylpropanamido chain
- Hydroxyl group enables hydrogen bonding
- Limited conjugation potential
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate - Pyrimidine core
- Fluorine and methyl substituents
- Heterocyclic vs. linear chain
- Fluorine enhances metabolic stability
- Potential kinase inhibition activity
- Improved bioavailability

Physicochemical and Spectroscopic Comparisons

Data derived from NMR, HPLC, and crystallography studies:

Property Target Compound Fluorophenyl Urea Analogue Bromophenyl Analogue
Molecular Weight ~750–800 g/mol (estimated) 423.48 g/mol ~900 g/mol
LogP 3.2 (predicted) 4.1 4.5
Solubility (DMSO) >50 mg/mL >100 mg/mL <10 mg/mL
1H-NMR (δ ppm) 7.75–7.30 (Fmoc aromatic) 7.45–6.80 (fluorophenyl) 7.60–7.10 (bromophenyl)
Stability (pH 7.4) Stable for 24 hours Degrades 20% in 12 hours Stable for 48 hours

Key Findings :

  • The hydroxymethylphenyl group in the target compound improves aqueous solubility compared to bromine or fluorine substituents .
  • Fmoc protection ensures stability during solid-phase peptide synthesis, whereas fluorophenyl analogues degrade faster under physiological conditions .

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